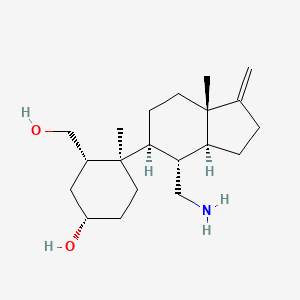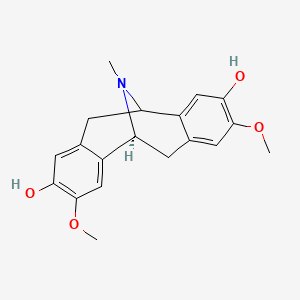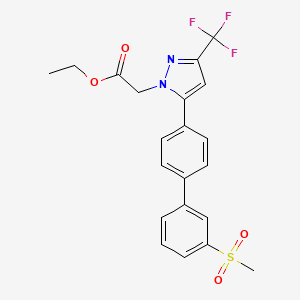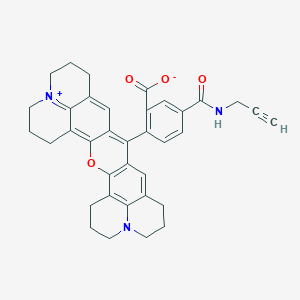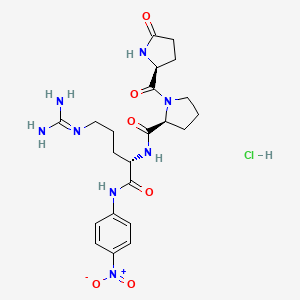
Hepsin Chromogenic Substrate
描述
Hepsin is a type II transmembrane serine protease that is highly expressed in the liver . It plays a crucial role in various physiological functions, including cell growth, blood coagulation, metabolism, maintenance of cell morphology and membrane integrity, cleaving extracellular substrates, and contributing to the proteolytic processing of growth factors . The Hepsin Chromogenic Substrate has a molecular formula of C22H31ClN8O6 .
Synthesis Analysis
Hepsin was cloned from a human hepatoma cDNA library in a research for serine proteases . A full-length cDNA of mouse hepsin was subsequently cloned by screening a mouse liver cDNA library .Molecular Structure Analysis
The full-length cDNA encodes a trypsin-like serine protease that lacks a typical signal peptide expected for secreted proteins. Instead, hepsin has a single-span transmembrane domain near the N terminus .Chemical Reactions Analysis
Hepsin is involved in proteolytic activities that disrupt epithelial integrity and interact with other genes to influence cell-proliferation, EMT/metastasis, inflammatory, and tyrosine-kinase-signaling pathways . It also activates prohepatocyte growth factor in the liver to enhance Met signaling, thereby regulating glucose, lipid, and protein metabolism .Physical And Chemical Properties Analysis
The Hepsin Chromogenic Substrate has a molecular weight of 539.0 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 9 .科学研究应用
Hepsin in Tumor Research
Hepsin is a membrane-anchored serine protease prominently expressed in the liver and tumors of the prostate and ovaries. Research has shown that it plays a significant role in tumor growth and metastasis, particularly in prostate cancer. Hepsin's interaction with the hepatocyte growth factor (HGF) precursor indicates its potential role in tumorigenesis through the activation and/or regulation of HGF receptor functions. This makes it a target of therapeutic interest in carcinogenesis and metastasis (Herter et al., 2005).
Chromogenic Substrate in Enzyme Assays
Chromogenic substrates, like those used for hepsin, are valuable tools in enzymatic assays. They have been applied in the study of various enzymes, including proteinases. A significant advantage of these substrates is their ability to provide rapid and sensitive detection of enzyme activities, as demonstrated in studies using trypsin and papain (Silberring et al., 1990).
Advancements in Peptide-Based Drug Delivery
The use of chromogenic substrates in designing peptide-based drug nanocapsules has been explored. By tailoring peptide substrates for hepsin, researchers have developed smart nanocarriers for targeted drug delivery to tumor cells. This application is particularly relevant in the context of androgen-independent prostate cancer, where hepsin is highly overexpressed (Knaff et al., 2020).
Inhibitors of Hepsin
The development of small-molecule hepsin inhibitors has been a focus of research, particularly in the context of prostate cancer. These inhibitors aim to attenuate the progression of prostate cancer, highlighting the importance of hepsin in this domain. Innovative cell-based hepsin activity assays have been utilized in this research (Tang & Vasioukhin, 2010).
Clinical Applications of Chromogenic Substrate Assays
Chromogenic peptide substrates have been instrumental in developing assays for various enzymes, proenzymes, and inhibitors, especially in coagulation and clinical chemistry laboratories. Their use has significantly contributed to the diagnosis and treatment of coagulation disorders, among other clinical conditions (Gallimore & Friberger, 1991).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6.ClH/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16;/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25);1H/t15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZDSBFVMGNDJ-FRKSIBALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-((S)-5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



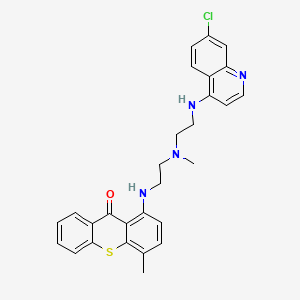

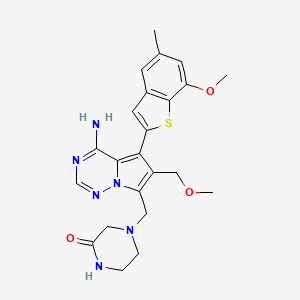
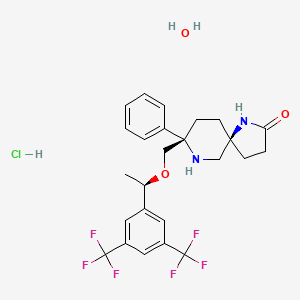
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
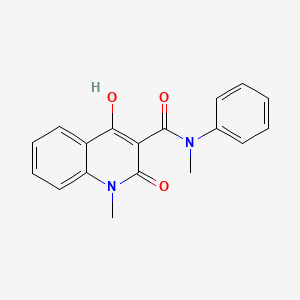
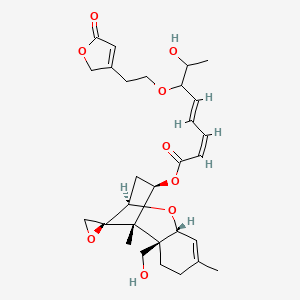
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
